N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide
Description
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide is a heterocyclic compound featuring a quinoline core linked to a 1,3,4-oxadiazole ring substituted with a 2,5-dichlorophenyl group. The compound’s structure combines aromatic and heteroaromatic moieties, which are critical for its physicochemical and biological properties. The 2,5-dichlorophenyl substituent likely increases hydrophobicity and binding affinity to hydrophobic pockets in biological targets .
Properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Cl2N4O2/c25-15-10-11-19(26)18(12-15)23-29-30-24(32-23)28-22(31)17-13-21(14-6-2-1-3-7-14)27-20-9-5-4-8-16(17)20/h1-13H,(H,28,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDCJQDLFHENHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN=C(O4)C5=C(C=CC(=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common synthetic route includes the following steps:
Formation of the Quinoline Core: : The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Phenyl Group: : The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Dichlorophenyl Moiety: : The dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a dichlorobenzene derivative reacts with a suitable electrophile.
Formation of the Oxadiazole Ring: : The oxadiazole ring can be formed through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
Final Coupling: : The final step involves coupling the quinoline core with the oxadiazole ring containing the dichlorophenyl group.
Industrial production methods focus on optimizing these synthetic routes to achieve high yields and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of quinone derivatives.
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced quinoline derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the aromatic rings, where nucleophiles replace hydrogen atoms on the benzene rings.
Hydrolysis: : The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the amide bond and formation of carboxylic acids and amines.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing and reducing agents, and various nucleophiles. The major products formed from these reactions include quinone derivatives, reduced quinoline derivatives, substituted benzene derivatives, and carboxylic acids.
Scientific Research Applications
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide has shown potential in various scientific research applications:
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : It has been studied for its biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: : The compound has shown promise in drug discovery and development, particularly in the treatment of infectious diseases and cancer.
Industry: : It is used in the development of new materials and chemical processes, including its application in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key properties:
Key Comparative Insights:
Hydrophobicity and Substituent Effects: The target compound’s 2,5-dichlorophenyl group confers higher hydrophobicity (logP ~4.5–5.0 estimated) compared to STX-0119’s furanyl group (logP ~3.5–4.0) . This enhances membrane permeability but may reduce aqueous solubility.
Heterocycle Variations: Replacing oxadiazole with thiadiazole () introduces sulfur, increasing polar surface area (96 Ų vs.
Biological Implications :
- STX-0119 was optimized via Suzuki coupling to improve hydrophobicity, a strategy applicable to the target compound for further derivatization .
- The cyclopropyl-thiadiazole analog () demonstrates how steric effects (cyclopropyl) influence binding, though its lower molecular weight (386.5 vs. ~450–500) may favor oral bioavailability .
Physical Properties :
- The target compound ’s higher molecular weight (~450–500) compared to analogs (e.g., 338.34 in ) may limit solubility but improve target residence time due to stronger van der Waals interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
